Evidence Gap: No Direct or Cross-Study Potency Data Found for This Specific Compound
A comprehensive search for the exact compound's bioactivity data across peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) yielded no quantitative IC50, Ki, or Kd values [1][2]. In contrast, the patent family (US7470693B2, US20060241104A1) to which this compound is structurally related reports c-Met IC50 values below 1 µM for the most potent examples [1]. This represents a critical data gap that precludes direct procurement decisions based on potency.
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative analogs in patent US7470693B2 show IC50 < 1 µM [1] |
| Quantified Difference | Not calculable |
| Conditions | In vitro c-Met kinase assay (as described in patent US7470693B2) |
Why This Matters
Without quantifiable differentiation, the compound's value proposition cannot be scientifically validated against known benchmarks.
- [1] Borzilleri, R. M., Schroeder, G. M., & Cornelius, L. A. M. (2006). Oxalamide derivatives as kinase inhibitors. US Patent US7470693B2. View Source
- [2] Borzilleri, R. M., Schroeder, G. M., & Cornelius, L. A. M. (2006). Oxalamide derivatives as kinase inhibitors. US Patent Application US20060241104A1. View Source
